(3E)-1-benzyl-3-{[(2-chlorobenzyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide
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Overview
Description
Synthesis Analysis
The reactivity of 1,2-benzoxathiin-4(3H)-one 2,2-dioxide was studied in multicomponent type reactions for the first time, namely, in a three-component interaction with active methylene nitriles and aromatic aldehydes in order to construct condensed 2-amino-4H-pyran derivatives . The reaction outcome strongly depended on the nature of an active methylene nitrile and an arenecarbaldehyde .Molecular Structure Analysis
The IUPAC name for this compound is "(3E)-3-[[(2-chlorophenyl)methylamino]methylidene]-1-[(4-methylphenyl)methyl]-2,2-dioxo-2λ6,1-benzothiazin-4-one".Chemical Reactions Analysis
The reactivity of 1,2-benzoxathiin-4(3H)-one 2,2-dioxide was studied in multicomponent type reactions for the first time, namely, in a three-component interaction with active methylene nitriles and aromatic aldehydes in order to construct condensed 2-amino-4H-pyran derivatives .Scientific Research Applications
Multicomponent Synthesis
The compound is involved in the synthesis of new 2-amino-3-R-4-aryl-6-ethyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine 5,5-dioxides through a multicomponent interaction with arylcarbaldehydes and active methylene nitriles. This process is notable for leading to either the target 2-amino-4H-pyrans or stable triethylammonium salts of bis(1H-2,1-benzothiazin-4(3H)-one 2,2-dioxides), depending on the reactants used. The ability to control the reaction selectivity based on the mechanism's peculiarities showcases the compound's versatility in organic synthesis (Lega, Gorobets, Chernykh, Shishkina, & Shemchuk, 2016).
Hydrogen-Bond Donor Catalysis
Derivatives of this compound have been developed as hydrogen-bond (HB) donor catalysts that bear a benzothiadiazine skeleton, demonstrating similar functionality to thioureas in asymmetric organocatalysis. They have enabled highly enantioselective hydrazination of 1,3-dicarbonyl compounds and promoted isomerization of alkynoates to allenoates with high enantioselectivity. This application highlights its potential in facilitating the synthesis of advanced chiral compounds through organocatalysis (Inokuma, Furukawa, Uno, Suzuki, Yoshida, Yano, Matsuzaki, & Takemoto, 2011).
Synthesis of Benzothiazine Derivatives
This compound serves as a precursor in the synthesis of novel benzothiazine derivatives, highlighting its importance in generating new compounds with potential pharmacological and biological activities. The ease of formylation and reaction with nucleophiles to create new derivatives underscores its utility in the development of new chemical entities (Popov, Volovnenko, & Volovenko, 2013).
Antibacterial and Antifungal Activities
Compounds synthesized from (3E)-1-benzyl-3-{[(2-chlorobenzyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide have been screened for their antibacterial and antifungal activities. This application is crucial for discovering new antimicrobial agents, reflecting the compound's potential in contributing to the development of novel therapeutic agents (Lega, Chernykh, Zaprutko, Gzella, & Shemchuk, 2017).
Mechanism of Action
Target of action
The compound contains a thiazole ring, which is a common structural motif in many biologically active compounds . Thiazoles are found in many potent biologically active compounds, such as antimicrobial, antiretroviral, antifungal, and antineoplastic drugs . .
Mode of action
Thiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Biochemical pathways
Without specific information on the compound, it’s difficult to say which biochemical pathways it might affect. Thiazole derivatives can interact with a variety of targets and pathways depending on their specific structures .
Result of action
Thiazole derivatives can have a wide range of effects depending on their specific structures and targets .
properties
IUPAC Name |
(3E)-1-benzyl-3-[[(2-chlorophenyl)methylamino]methylidene]-2,2-dioxo-2λ6,1-benzothiazin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN2O3S/c24-20-12-6-4-10-18(20)14-25-15-22-23(27)19-11-5-7-13-21(19)26(30(22,28)29)16-17-8-2-1-3-9-17/h1-13,15,25H,14,16H2/b22-15+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRELPWMUPPUUSI-PXLXIMEGSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=O)C(=CNCC4=CC=CC=C4Cl)S2(=O)=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=O)/C(=C\NCC4=CC=CC=C4Cl)/S2(=O)=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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